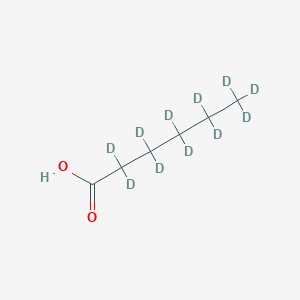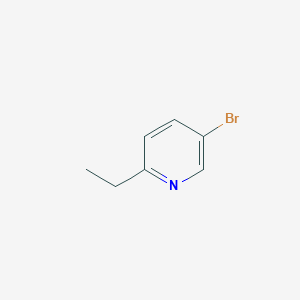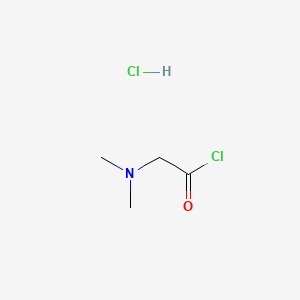![molecular formula C8H7BrN2 B1339806 5-溴-2-甲基咪唑并[1,2-a]吡啶 CAS No. 74420-51-2](/img/structure/B1339806.png)
5-溴-2-甲基咪唑并[1,2-a]吡啶
概述
描述
5-Bromo-2-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 2-position. It is known for its diverse biological activities and is used in various scientific research applications.
科学研究应用
5-Bromo-2-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
作用机制
Target of Action
It’s known that imidazo[1,2-a]pyridine derivatives can be evaluated as antagonists of various biological receptors .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can interact with various biological receptors .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .
Pharmacokinetics
It’s known that this compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It’s known that 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a related compound, showed antimicrobial properties against staphylococcus aureus .
Action Environment
It’s known that this compound should be stored in an inert atmosphere at 2-8°c .
生化分析
Biochemical Properties
5-Bromo-2-methylimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 5-Bromo-2-methylimidazo[1,2-a]pyridine and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with cellular macromolecules, such as DNA and proteins . Additionally, 5-Bromo-2-methylimidazo[1,2-a]pyridine has been shown to bind to specific receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 5-Bromo-2-methylimidazo[1,2-a]pyridine on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation . For instance, 5-Bromo-2-methylimidazo[1,2-a]pyridine can modulate the activity of mitogen-activated protein kinases (MAPKs), which play a pivotal role in regulating cellular responses to external stimuli . Furthermore, this compound can affect gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes . The impact of 5-Bromo-2-methylimidazo[1,2-a]pyridine on cellular metabolism is also noteworthy, as it can influence metabolic flux and the production of reactive oxygen species (ROS) .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-methylimidazo[1,2-a]pyridine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For example, 5-Bromo-2-methylimidazo[1,2-a]pyridine can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit signal transduction pathways by interacting with receptors and other signaling molecules. Changes in gene expression induced by 5-Bromo-2-methylimidazo[1,2-a]pyridine are often mediated through its interaction with transcription factors and chromatin-modifying enzymes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, leading to the substitution of a hydrogen atom at the 5-position with a bromine atom . The reaction conditions generally involve:
Reagents: Bromine (Br₂)
Solvent: Chloroform (CHCl₃)
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
Industrial production methods for 5-Bromo-2-methylimidazo[1,2-a]pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
化学反应分析
Types of Reactions
5-Bromo-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or other modifications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridines with different functional groups replacing the bromine atom.
Oxidation Reactions: Products may include imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Products can include dehalogenated imidazo[1,2-a]pyridine derivatives.
相似化合物的比较
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 5-position, resulting in different chemical reactivity and biological activity.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Bromine atom is located at the 3-position, leading to variations in its chemical and biological properties.
2-Amino-1-propargylpyridinium bromide: Contains an amino group and a propargyl group, exhibiting different biological activities.
Uniqueness
5-Bromo-2-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5-position enhances its potential as an antimicrobial agent and provides a versatile site for further chemical modifications.
属性
IUPAC Name |
5-bromo-2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCDNYHSYJDDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505239 | |
| Record name | 5-Bromo-2-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-51-2 | |
| Record name | 5-Bromo-2-methylimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74420-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
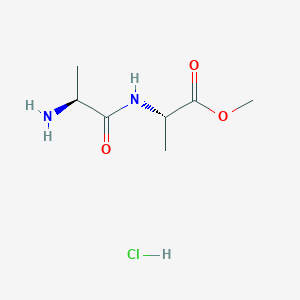
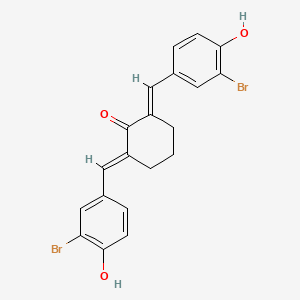
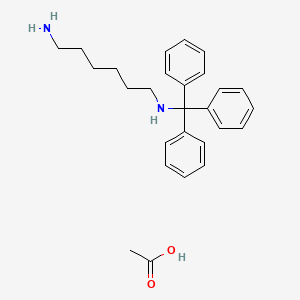

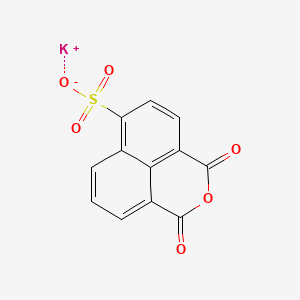
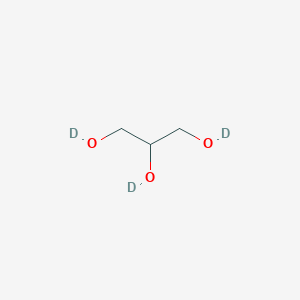
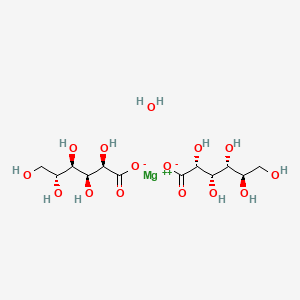

![(R)-2-[(5-Fluoro-2,4-dinitrophenyl)amino]-3-methylbutanamide](/img/structure/B1339745.png)
